molecular formula C17H21NO3 B1258945 Nor Dihydrocodeine CAS No. 845-69-2

Nor Dihydrocodeine

Cat. No.: B1258945
CAS No.: 845-69-2
M. Wt: 287.35 g/mol
InChI Key: IKGNKASQBMZRJL-KOFBORESSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor Dihydrocodeine typically involves the modification of naturally occurring opiates such as codeine or thebaine. The process includes several steps:

    Oxidation: The starting material, such as codeine, undergoes oxidation to form codeinone.

    Reduction: Codeinone is then reduced to dihydrocodeinone.

    Epoxidation: The dihydrocodeinone is subjected to epoxidation to introduce the 4,5-epoxy group.

    Methoxylation: Finally, the compound is methoxylated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Nor Dihydrocodeine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Nor Dihydrocodeine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nor Dihydrocodeine is unique due to its specific structural features, such as the 4,5-epoxy group and the methoxy substitution, which contribute to its distinct pharmacological profile and receptor binding affinity .

Properties

CAS No.

845-69-2

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10-,11+,12-,16-,17-/m0/s1

InChI Key

IKGNKASQBMZRJL-KOFBORESSA-N

SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1

Synonyms

nordihydrocodeine

Origin of Product

United States

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